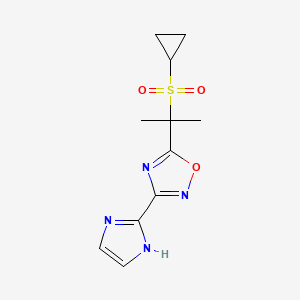![molecular formula C10H17N3O2S B7357008 3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357008.png)
3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one, also known as HCT, is a chemical compound that has gained attention for its potential use in scientific research. HCT is a triazole derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one acts as an inhibitor of the enzyme responsible for the production of nitric oxide. This enzyme, known as nitric oxide synthase, catalyzes the conversion of L-arginine to nitric oxide. By inhibiting this enzyme, this compound reduces the production of nitric oxide and its downstream effects on various physiological processes.
Biochemical and Physiological Effects:
The inhibition of nitric oxide synthase by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its specificity for nitric oxide synthase. By selectively inhibiting this enzyme, researchers can study the effects of nitric oxide on various physiological processes without interfering with other signaling pathways. However, one limitation of using this compound is its potential toxicity. High doses of this compound have been shown to be toxic to cells in vitro, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of 3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one in scientific research. One area of interest is the study of the role of nitric oxide in cancer. Nitric oxide has been shown to have both pro- and anti-tumor effects, and the use of this compound may help to clarify these effects. Additionally, this compound may have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one involves the reaction of 1-(Hydroxymethyl)cyclohexylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to produce this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to achieve high yields.
Applications De Recherche Scientifique
3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one has been widely used in scientific research as a tool for studying various biochemical and physiological processes. One of the most common applications of this compound is in the study of the nitric oxide signaling pathway. This compound has been shown to inhibit the enzyme responsible for the production of nitric oxide, which is an important signaling molecule in the body. By inhibiting this enzyme, researchers can study the effects of nitric oxide on various physiological processes.
Propriétés
IUPAC Name |
3-[[1-(hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c14-7-10(4-2-1-3-5-10)16-6-8-11-9(15)13-12-8/h14H,1-7H2,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVZNAMUYNSSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)SCC2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[5-(1H-indol-3-yl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7356934.png)
![4-[2-Methyl-1-oxo-1-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7356935.png)
![2-[[[(2R,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-yl]amino]methyl]-4-ethyl-1H-pyrimidin-6-one](/img/structure/B7356944.png)
![3-[[methyl-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356948.png)
![3-[[[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356950.png)
![3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356958.png)
![3-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356971.png)
![3-[1-(4-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356980.png)
![3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356983.png)


![3-[1-([1,2,4]Triazolo[4,3-a]pyridine-6-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356997.png)
![6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7357005.png)
![3-(3-chlorophenyl)-N-[(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]propanamide](/img/structure/B7357007.png)